Pentyl propyl ether

Physical chemistry Thermodynamics Solvent selection

Researchers needing a non-protic, medium-polarity solvent face a critical choice: symmetrical ethers lack the tailored thermal profile for reactions above 100°C. Pentyl propyl ether (CAS 18641-82-2) solves this. Its precise boiling point (142.2°C) enables faster kinetics in nucleophilic substitutions and esterifications. For fuel formulators, its lower boiling point (vs. di-n-pentyl ether at 187°C) permits engineering superior distillation curves for diesel blends with high cetane potential. Its well-characterized enthalpy of vaporization (42.81 kJ/mol) makes it a reliable standard for calibrating DSC, TGA, and GC instruments. Supplied as a liquid at 95% purity, it is sourced for immediate dispatch to your R&D facility.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 18641-82-2
Cat. No. B098462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl propyl ether
CAS18641-82-2
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCCCCOCCC
InChIInChI=1S/C8H18O/c1-3-5-6-8-9-7-4-2/h3-8H2,1-2H3
InChIKeyDMUSSSYUUUYJRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentyl Propyl Ether Technical Specifications


Pentyl propyl ether (IUPAC: 1-propoxypentane), assigned CAS Registry Number 18641-82-2, is an asymmetrical acyclic aliphatic ether with the molecular formula C8H18O and a molecular weight of 130.23 g/mol . It is characterized by a pentyl (C5H11) and a propyl (C3H7) group linked by an oxygen atom. Its physical baseline includes an experimentally validated boiling point of 142.2°C at 760 mmHg (equivalent to 405.2 K) and an enthalpy of vaporization (ΔvapH°) of 42.81 kJ/mol [1][2]. It is generally supplied as a liquid with a typical purity of 95% . The compound's asymmetrical alkyl chain architecture distinguishes it from symmetrical ethers and influences its physical, chemical, and functional properties.

Product identity
Asymmetrical acyclic aliphatic ether (C8)
Physical state
Liquid; intermediate volatility range
Reported selection contexts
High-temperature solvent, fuel oxygenate blending, analytical standard, combustion model compound

Structural Specificity of Pentyl Propyl Ether


Simple interchange of pentyl propyl ether with other C8H18O isomers or closely related ethers (e.g., di-n-butyl ether, ethyl hexyl ether) or other oxygenates in a formulated system is highly inadvisable. The precise length and arrangement of the alkyl chains (pentyl vs. propyl) directly govern a suite of performance-critical properties, including boiling point, vapor pressure, and crucially, the compound's behavior as a solvent, reaction medium, or fuel additive. For instance, the compound's boiling point of 142.2°C represents a distinct thermal profile that differs significantly from its structural analogs [1]. In the context of diesel fuel formulation, the difference between a symmetrical linear ether like di-n-pentyl ether (DNPE) and an asymmetrical ether like pentyl propyl ether can translate into marked differences in blending cetane number and solubility parameters, even if both share similar elemental composition [2]. Substitution based solely on molecular formula or ether class overlooks the quantifiable, structure-driven differences in key metrics that ultimately dictate performance and safety.

1
Interchanging with symmetrical ethers or other C8H18O isomers may significantly shift boiling point, vapor pressure, and solvent polarity.
2
Asymmetrical pentyl-propyl architecture influences solvation behavior and cetane blending response; symmetrical analogs do not replicate these properties.
3
Substitution based only on molecular formula or ether class overlooks structure-driven differences in volatility, combustion, and solubility; direct replacement may require validation.

Pentyl Propyl Ether Differentiation Evidence


Boiling Point and Volatility vs. In-Class Ethers

Pentyl propyl ether exhibits a boiling point of 142.2°C at 760 mmHg [1]. This value places it in a distinct volatility range compared to common in-class ethers. For example, it has a significantly higher boiling point than methyl pentyl ether (approx. 99°C) , making it a less volatile, higher-temperature solvent or reaction medium. Conversely, its boiling point is considerably lower than that of di-n-pentyl ether (DNPE, approx. 186-188°C) , offering a volatility advantage in applications requiring easier removal or recovery. This intermediate volatility profile is a direct function of its unique C8 (pentyl + propyl) asymmetrical chain structure.

Boiling Point vs. In-Class Ethers
Reported
142.2°C — 43°C above methyl pentyl ether; 45°C below di-n-pentyl ether
Intermediate volatility enables high-temperature reactions and easier solvent recovery.
Based on NIST literature; at 760 mmHg.
Physical chemistry Thermodynamics Solvent selection Distillation

Enthalpy of Vaporization

The standard enthalpy of vaporization (ΔvapH°) for pentyl propyl ether is critically evaluated at 42.81 kJ/mol [1]. This thermodynamic parameter is essential for designing and scaling up industrial processes involving the compound, particularly in distillation, evaporation, or drying steps. For instance, its energy requirement for vaporization is higher than that of methyl pentyl ether (approx. 32.0 kJ/mol) , reflecting its larger molecular size and stronger intermolecular forces. While data for other C8 ethers is limited, this value confirms that pentyl propyl ether is less energy-intensive to vaporize than heavier, symmetrical ethers like DNPE, which would be expected to have a higher ΔvapH° due to greater molecular weight and increased van der Waals interactions.

Enthalpy of Vaporization
Reported
42.81 kJ/mol
Supports process energy balance calculations; moderately higher than shorter-chain ethers.
Critically evaluated data from NIST compilation.
Thermodynamics Process engineering Energy efficiency Distillation

Blending Cetane Number Potential

While direct cetane number data for pentyl propyl ether is not publicly available, its close structural analog, di-n-pentyl ether (DNPE), exhibits a blending cetane number comprised between 100 and 150, which can be further enhanced up to 220 when used with cetane improvers [1]. Both DNPE and pentyl propyl ether are linear alkyl ethers that introduce oxygen into the fuel blend, a feature known to suppress soot formation and improve combustion efficiency [2]. The key differentiator lies in the asymmetrical structure of pentyl propyl ether, which, compared to symmetrical DNPE, may confer advantages in blending stability, low-temperature flow properties, or solubility in specific hydrocarbon matrices due to its different molecular packing and polarity. This makes pentyl propyl ether a strong candidate for tailored diesel formulations where the symmetrical DNPE's physical properties are sub-optimal.

Blending Cetane Potential
Class-level
High cetane number expected; structural analog DNPE reaches 100–150
Asymmetrical structure may offer different distillation curve and blending stability.
Quantitative data unavailable; class-level inference.
Fuel chemistry Diesel additive Oxygenate Combustion

Asymmetrical Structure and Solvent Properties

As an asymmetrical ether, pentyl propyl ether possesses an unequal distribution of alkyl chain length around the central oxygen atom (C5 vs. C3). This contrasts with symmetrical ethers like di-n-butyl ether (C4 vs. C4) or diethyl ether (C2 vs. C2). This asymmetry can influence solvent properties such as polarity, donor/acceptor strength, and the ability to solvate a wider range of organic molecules . The pentyl group provides a significant hydrophobic moiety, enhancing solubility for non-polar compounds, while the shorter propyl group and the central oxygen maintain some polar character and hydrogen-bond acceptor capacity. For instance, its use as a solvent has been noted in organic reactions like esterifications, leveraging its balanced polarity to dissolve reactants and facilitate reaction kinetics .

Asymmetry & Solvation
Source review
Balanced polar/non-polar character from C5 + C3 chains
May support unique selectivity in extraction and synthesis compared to symmetrical ethers.
Qualitative inference; specific solvatochromic data not provided.
Solvent chemistry Organic synthesis Extraction Chromatography

Pentyl Propyl Ether Research and Industrial Applications


High-Temperature Reaction Solvent

Pentyl propyl ether is optimally suited as a reaction solvent for organic transformations requiring a non-protic, medium-polarity environment at temperatures up to 140°C, such as in certain esterifications or nucleophilic substitutions. Its specific boiling point of 142.2°C allows for reflux at a higher temperature than methyl pentyl ether (99.4°C), which can significantly accelerate reaction kinetics [1]. Compared to higher-boiling ethers like di-n-pentyl ether (187°C), product isolation and solvent recovery via distillation is more energy-efficient due to its lower enthalpy of vaporization (42.81 kJ/mol) [2]. Its asymmetrical nature may offer superior solubility for a broader range of reactants compared to symmetrical ethers .

High-Cetane Diesel Oxygenate

In the development of next-generation diesel fuels, pentyl propyl ether is a strategic candidate for blending. While specific cetane data for this compound is not yet published, its close structural relationship to di-n-pentyl ether, which achieves blending cetane numbers between 100 and 150, strongly implies similarly high cetane potential [3]. The distinct advantage of pentyl propyl ether lies in its lower boiling point (142.2°C) and different volatility profile compared to DNPE (187°C) [1]. This allows formulators to engineer fuel blends with a more desirable distillation curve, potentially improving cold-start performance and mitigating issues associated with high-boiling components. Its oxygen content further contributes to reduced particulate matter emissions [4].

Analytical Calibration Standard

The well-defined and critically evaluated thermodynamic parameters of pentyl propyl ether, specifically its boiling point of 142.2°C and enthalpy of vaporization of 42.81 kJ/mol, make it a suitable reference compound for calibrating differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and gas chromatography (GC) systems [1][2]. Its distinct retention time and thermal profile provide a reliable benchmark for analyzing more complex mixtures or for validating computational models of pure-component behavior, offering a specific point of reference distinct from more common, lower-boiling ethers.

Asymmetric Ether Combustion Model Compound

Pentyl propyl ether serves as an excellent model compound in fundamental combustion chemistry studies. It bridges the gap between small, symmetric ethers (like diethyl ether) and larger, symmetrical analogs (like DNPE). Its asymmetrical structure allows researchers to deconvolute the role of alkyl chain length and symmetry on key kinetic parameters such as ignition delay times and intermediate radical formation, as has been systematically done for related C5 oxygenates [5]. This knowledge is vital for developing predictive kinetic mechanisms for biofuels and oxygenated fuel additives.

Application
Selection Property
Validation Focus
High-temperature reaction solvent
Intermediate boiling range and thermal stability
Solvent polarity, reactant solubility, and distillation recovery efficiency
Diesel oxygenate blending
Structural asymmetry and estimated high cetane number
Blending cetane number, distillation curve, and low-temperature flow properties
Analytical calibration standard
Well-defined boiling point and enthalpy of vaporization
DSC, TGA, and GC retention time benchmarks
Combustion model compound
Asymmetrical alkyl chain architecture
Ignition delay times and intermediate radical formation kinetics

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